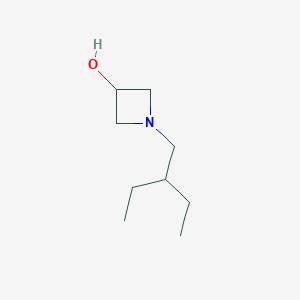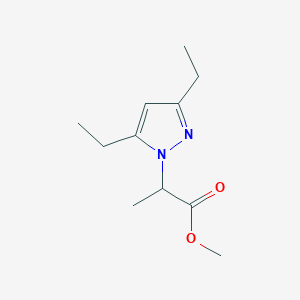
Cyclohexyl(2-fluorophenyl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclohexyl(2-fluorophenyl)methanamine hydrochloride, also known as 2-fluoroamphetamine or 2-FA, is an amphetamine-like drug with stimulant properties. It has been studied for its potential use in the treatment of narcolepsy, attention-deficit hyperactivity disorder (ADHD), and other medical conditions. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cyclohexyl(2-fluorophenyl)methanamine hydrochloride.
Applications De Recherche Scientifique
Structure Identification and Chemical Precursors
- Luo et al. (2022) identified 1-[(2"-fluorophenyl)(methylimino)methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine. They used GC-MS and other methods for structure elucidation, providing insights into the chemical precursor of 2-FDCK and its decomposition pathways. This research is significant for understanding the chemical properties and reactions of related compounds (Luo et al., 2022).
Analysis and Separation Techniques
- A study by El-Sherbiny et al. (2005) demonstrated the separation of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC). This research is crucial for the analytical separation of complex mixtures, which may include cyclohexyl(2-fluorophenyl)methanamine hydrochloride or similar compounds (El-Sherbiny et al., 2005).
Compound Synthesis and Applications
- Moghimi et al. (2014) conducted research on the development of ketamine derivatives, specifically focusing on the synthesis of a fluoroderivative of ketamine. This study offers insights into the synthesis methods that can be relevant for cyclohexyl(2-fluorophenyl)methanamine hydrochloride (Moghimi et al., 2014).
Antisepsis Agents and Pharmaceutical Applications
- Yamada et al. (2006) developed new synthetic methods for the synthesis of cyclohexene antisepsis agents, highlighting the potential pharmaceutical applications of compounds structurally related to cyclohexyl(2-fluorophenyl)methanamine hydrochloride (Yamada et al., 2006).
Catalytic and Chemical Reactions
- Maurya et al. (2007) explored the use of oxovanadium(IV) and copper(II) complexes of 1,2-diaminocyclohexane-based ligands encapsulated in zeolite-Y for catalytic oxidation. This research shows the potential of cyclohexyl(2-fluorophenyl)methanamine hydrochloride in catalysis and chemical reactions (Maurya et al., 2007).
Propriétés
IUPAC Name |
cyclohexyl-(2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKISJWDZMNPBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)


![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)





